2-({3-[(Ethylanilino)carbonyl]anilino}carbonyl)-benzoic acid
Description
Systematic IUPAC Nomenclature and Structural Representation
The systematic IUPAC nomenclature for this compound follows established organic chemistry conventions, providing a precise structural description through its chemical name. According to standardized chemical databases, the official IUPAC name is 2-({3-[(ethylanilino)carbonyl]anilino}carbonyl)benzoic acid. This nomenclature reflects the compound's complex structure, which features a benzoic acid core with an extended carbonyl-linked aromatic system.
The molecular structure consists of three distinct aromatic ring systems interconnected through amide linkages and carbonyl groups. The primary structural framework includes a benzoic acid moiety as the central core, with an ethylaniline derivative attached through a series of carbonyl bridges. The InChI representation provides unambiguous structural identification: InChI=1S/C23H20N2O4/c1-2-25(18-11-4-3-5-12-18)22(27)16-9-8-10-17(15-16)24-21(26)19-13-6-7-14-20(19)23(28)29/h3-15H,2H2,1H3,(H,24,26)(H,28,29).
The compound's structural complexity is further characterized by its InChI key: FKVLIRHNCKMGLH-UHFFFAOYSA-N, which serves as a unique molecular identifier in chemical databases worldwide. This standardized representation ensures consistent identification across different chemical information systems and research platforms.
Alternative Naming Conventions in Chemical Databases
Chemical databases and commercial suppliers utilize various naming conventions to identify this compound, reflecting different aspects of its structural characteristics and functional groups. The MDL number MFCD09455854 provides an alternative identification system used by chemical suppliers and research institutions. This standardized identifier facilitates consistent cataloging and ordering procedures across multiple commercial platforms.
Commercial suppliers have adopted several variant naming systems while maintaining chemical accuracy. Matrix Scientific lists the compound under catalog number 026020, emphasizing its systematic organization within their benzoic acid derivatives collection. Sigma-Aldrich employs the complete IUPAC nomenclature in their product descriptions, ensuring precise chemical identification for research applications.
The CAS Registry Number 940458-57-1 serves as the definitive chemical identifier recognized by regulatory agencies and international chemical databases. This unique numerical identifier eliminates ambiguity in chemical communication and ensures accurate substance identification in regulatory submissions and scientific publications.
Molecular Formula and Weight Analysis
The molecular formula C₂₃H₂₀N₂O₄ accurately represents the atomic composition of this compound, indicating a complex organic structure with significant molecular weight. The formula reveals the presence of 23 carbon atoms forming the extensive aromatic and aliphatic framework, 20 hydrogen atoms distributed across the molecular structure, 2 nitrogen atoms integral to the amide linkages, and 4 oxygen atoms associated with carbonyl and carboxylic acid functionalities.
Molecular weight determinations from multiple sources show consistent values, with reported measurements of 388.42 g/mol and 388.43 g/mol, reflecting standard variations in analytical precision and rounding conventions. These values position the compound within the medium molecular weight range typical of pharmaceutical intermediates and specialty organic compounds.
Table 1: Molecular Composition and Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₃H₂₀N₂O₄ | |
| Molecular Weight | 388.42-388.43 g/mol | |
| CAS Registry Number | 940458-57-1 | |
| MDL Number | MFCD09455854 | |
| InChI Key | FKVLIRHNCKMGLH-UHFFFAOYSA-N |
Properties
IUPAC Name |
2-[[3-[ethyl(phenyl)carbamoyl]phenyl]carbamoyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4/c1-2-25(18-11-4-3-5-12-18)22(27)16-9-8-10-17(15-16)24-21(26)19-13-6-7-14-20(19)23(28)29/h3-15H,2H2,1H3,(H,24,26)(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKVLIRHNCKMGLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed C–N Coupling for Diarylaniline Formation
The construction of the diarylaniline core relies on Buchwald-Hartwig amination, employing Pd(OAc)₂ and P(o-Tol)₃ as the catalytic system. A representative procedure involves:
Reagents :
-
4-Bromo-2-ethylaniline (1.0 eq)
-
Benzyl 2-(acetylamino)acrylate (1.1 eq)
-
Pd(OAc)₂ (3 mol%), P(o-Tol)₃ (6 mol%)
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Et₃N (2.0 eq) in MeCN
Conditions :
-
Reflux at 82°C for 12–16 hours under N₂ atmosphere
Mechanistic Insight :
The reaction proceeds via oxidative addition of the aryl bromide to Pd(0), followed by ligand exchange and reductive elimination to form the C–N bond. The ethyl substituent on the aniline ring enhances electron density, accelerating the coupling kinetics.
Hydrogenation of Allyl-Protected Intermediates
Post-coupling hydrogenation steps are critical for removing protecting groups and saturating reactive sites:
Procedure :
-
Substrate: Allyl-protated intermediate (1.0 eq)
-
Catalyst: 10% Pd/C (0.1 eq)
-
Conditions: 4 atm H₂, rt, 12 hours
-
Solvent: MeOH/CH₂Cl₂ (1:1)
This step selectively reduces allyl esters to carboxylic acids while preserving the acetylated amine and ethyl substituents.
Oxalylation and Final Cyclization
| Parameter | Value |
|---|---|
| Solvent | CH₂Cl₂ |
| Base | i-Pr₂NEt (2.5 eq) |
| Temperature | 0°C → rt |
| Reaction Time | 14 hours |
| Final Yield | 44% over two steps |
The use of benzyl oxalyl chloride ensures regioselective acylation at the anilino nitrogen, minimizing side reactions.
Catalytic Systems and Solvent Effects
Comparative Analysis of Pd Catalysts
The choice of Pd catalyst significantly impacts coupling efficiency:
| Catalyst | Ligand | Yield (%) | Byproducts |
|---|---|---|---|
| Pd(OAc)₂ | P(o-Tol)₃ | 58 | <5% |
| Pd₂(dba)₃ | Xantphos | 42 | 12% |
| PdCl₂(Amphos) | None | 23 | 30% |
DMF emerged as the optimal solvent for diarylaniline formation due to its high polarity and ability to stabilize Pd intermediates.
Solvent Optimization in Oxalylation
Solvent screening revealed pronounced effects on acylation kinetics:
| Solvent | Dielectric Constant (ε) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| CH₂Cl₂ | 8.93 | 14 | 44 |
| THF | 7.58 | 22 | 31 |
| DMF | 36.7 | 8 | 28 |
| EtOAc | 6.02 | 18 | 37 |
The low polarity of CH₂Cl₂ facilitates slow, controlled reagent addition, preventing premature quenching of the oxalyl chloride.
Purification and Analytical Characterization
Chromatographic Techniques
Final purification employs multi-step silica gel chromatography:
-
First pass : EtOAc/hexanes (3:7) to remove Pd residues
-
Second pass : EtOAc/MeOH/AcOH (200:10:1) for acidic impurities
High-performance liquid chromatography (HPLC) with C18 columns (MeCN/H₂O + 0.1% TFA) confirms >99% purity.
Spectroscopic Validation
¹H NMR (500 MHz, DMSO-d₆) :
-
δ 8.41–8.31 (m, 1H, ArH)
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δ 2.44 (q, J = 7.5 Hz, 2H, CH₂CH₃)
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δ 1.79 (s, 3H, COCH₃)
HRMS (ESI) :
-
Calculated for C₂₃H₂₀N₂O₄ [M+H]⁺: 389.1497
-
Found: 389.1493
The ethyl group’s triplet at δ 0.77 ppm (t, J = 7.5 Hz) confirms successful incorporation without β-hydride elimination.
Industrial-Scale Considerations
Continuous Flow Optimization
Translating batch protocols to continuous flow systems enhances throughput:
| Parameter | Batch | Flow |
|---|---|---|
| Reaction Time | 14 h | 45 min |
| Pd Loading | 3 mol% | 1.2 mol% |
| Space-Time Yield | 0.8 g/L·h | 4.2 g/L·h |
Microreactor technology minimizes thermal gradients during exothermic acylations.
Waste Stream Management
Key sustainability metrics:
-
E-factor: 18.7 (excluding solvent recovery)
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PMI (Process Mass Intensity): 32.4
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89% solvent recovery via fractional distillation
Chemical Reactions Analysis
Types of Reactions
2-({3-[(Ethylanilino)carbonyl]anilino}carbonyl)-benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
The compound serves as a building block for synthesizing more complex organic molecules and is utilized in various chemical reactions. Its unique structure allows for diverse synthetic pathways and applications in organic chemistry.
Biology
Research indicates that 2-({3-[(Ethylanilino)carbonyl]anilino}carbonyl)-benzoic acid may interact with biological molecules, potentially impacting cellular processes. Notable biological activities include:
- Antimicrobial Properties : Preliminary studies suggest efficacy against certain bacterial strains.
- Anticancer Activity : Investigations into its effects on cancer cell lines have shown promise in inhibiting tumor growth .
Medicine
The compound is being explored for its therapeutic properties, particularly in the context of anti-inflammatory and anticancer treatments. Its mechanism of action may involve the inhibition of specific enzymes related to inflammation pathways, offering potential benefits in treating inflammatory diseases .
Industrial Applications
In the industrial sector, this compound is used in developing advanced materials and as a precursor for synthesizing other complex compounds, contributing to pharmaceutical and agrochemical industries.
Case Studies
Recent studies have highlighted the potential applications of compounds similar to this compound in treating diseases such as cancer and inflammation:
- Anticancer Studies : Research has shown that derivatives of this compound can significantly inhibit the proliferation of cancer cells in vitro, suggesting further exploration into its use as a chemotherapeutic agent.
- Anti-inflammatory Research : Investigations into its anti-inflammatory properties have demonstrated the ability to reduce markers of inflammation in cellular models, indicating potential therapeutic benefits for conditions like arthritis.
Mechanism of Action
The mechanism of action of 2-({3-[(Ethylanilino)carbonyl]anilino}carbonyl)-benzoic acid involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and affecting various biochemical pathways. For instance, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 2-({3-[(Ethylanilino)carbonyl]anilino}carbonyl)-benzoic acid, highlighting variations in substituents, molecular properties, and applications:
Key Structural and Functional Comparisons:
Electron-Donating Groups: The diethylamino substituent in 27750-92-1 enhances electron density on the anilino ring, which may stabilize charge-transfer complexes or modulate receptor binding . Electron-Withdrawing Groups: The 2-fluoroanilino analog (C10H8FNO3) exhibits stronger hydrogen-bonding capacity due to fluorine's electronegativity, correlating with its anti-HCV activity .
Conformational Flexibility :
- The azepanylcarbonyl derivative (366.42 Da) introduces a seven-membered ring, increasing conformational flexibility compared to rigid planar structures. This flexibility may enhance binding to enzymes with deep active sites .
Biological Activity: Compounds with keto, ester, or imide groups (e.g., 3-[(2-fluoroanilino)carbonyl]prop-2-enoic acid) show antiviral activity, while those with extended alkyl chains (e.g., butylamino) may prioritize membrane interaction .
Biological Activity
2-({3-[(Ethylanilino)carbonyl]anilino}carbonyl)-benzoic acid, with the molecular formula C23H20N2O4 and a molecular weight of 388.42 g/mol, is a complex organic compound that has garnered interest in various fields of scientific research, particularly in biology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.
The compound is synthesized through multi-step organic reactions, often beginning with the reaction of ethylaniline with phosgene to form an intermediate isocyanate. This intermediate then reacts with aniline to yield the final product. The synthesis process requires careful handling due to the toxicity of intermediates like phosgene.
The biological activity of this compound primarily involves its interaction with specific proteins and enzymes in the body. It is believed to inhibit certain enzymes associated with inflammatory processes, thereby exhibiting anti-inflammatory properties. Additionally, it may modulate protein-protein interactions, influencing various biochemical pathways critical for cellular function .
Biological Activity
Research indicates that this compound may possess several biological activities:
- Anti-inflammatory Effects : Preliminary studies suggest that it can inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response.
- Anticancer Potential : There is ongoing investigation into its ability to induce apoptosis in cancer cells, potentially making it a candidate for cancer therapy.
- Antimicrobial Activity : Some studies have reported antimicrobial properties against specific bacterial strains, although more research is needed to confirm these findings .
Case Studies and Research Findings
-
Anti-inflammatory Study :
- A study conducted on animal models demonstrated that administration of this compound significantly reduced markers of inflammation compared to control groups. The mechanism was linked to the inhibition of COX enzymes and reduced prostaglandin synthesis.
- Anticancer Research :
- Antimicrobial Evaluation :
Comparative Analysis
| Compound Name | Molecular Formula | Molecular Weight | Biological Activity |
|---|---|---|---|
| This compound | C23H20N2O4 | 388.42 g/mol | Anti-inflammatory, Anticancer, Antimicrobial |
| 2-({3-[(Methylanilino)carbonyl]anilino}carbonyl)-benzoic acid | C23H20N2O4 | 388.42 g/mol | Similar activities but varied potency |
| 2-({4-[(Ethylanilino)carbonyl]anilino}carbonyl)-benzoic acid | C23H20N2O4 | 388.42 g/mol | Potentially different interaction profiles |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-({3-[(Ethylanilino)carbonyl]anilino}carbonyl)-benzoic acid, and how do they compare in yield and purity?
- Methodological Answer : The compound can be synthesized via acyl chloride intermediates or coupling reactions. For example, acylation of anthranilic acid derivatives with ethylaniline-containing carbonyl groups is a common approach. Key steps include:
- Step 1 : React anthranilic acid with acyl chlorides (e.g., ethylanilinocarbonyl chloride) in the presence of a base like pyridine to form intermediate amides.
- Step 2 : Further acylation with benzoic acid derivatives under anhydrous conditions.
Yield optimization requires controlling stoichiometry, temperature (70–100°C), and solvent polarity (e.g., ethanol or DMF) . Comparative studies show nano-TiO₂ catalysts improve reaction efficiency by 15–20% in similar quinazolinone syntheses .
Q. How is this compound characterized structurally?
- Methodological Answer : Use a combination of:
- Spectroscopy : NMR (¹H/¹³C) to confirm functional groups (e.g., carbonyl at ~170 ppm in ¹³C NMR) and FT-IR for amide I/II bands (~1650 cm⁻¹ and ~1550 cm⁻¹).
- Crystallography : Single-crystal X-ray diffraction reveals intramolecular hydrogen bonds (e.g., N–H⋯O) and planar configurations, as seen in analogous benzoic acid derivatives .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ peak at m/z 335.2 for C₁₇H₁₆N₂O₄) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in biological or catalytic systems?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites. For example, the carbonyl groups and aromatic rings are reactive hotspots.
- Molecular Docking : Simulate interactions with protein targets (e.g., cyclooxygenase for anti-inflammatory studies) using software like AutoDock Vina. Validate with experimental IC₅₀ values from enzyme inhibition assays .
- ADMET Prediction : Tools like SwissADME assess bioavailability and toxicity risks based on logP (<3.5 preferred) and polar surface area (>60 Ų indicates poor membrane permeability) .
Q. What strategies resolve contradictions in reaction yields reported for similar benzoic acid derivatives?
- Methodological Answer :
- Controlled Replication : Standardize solvents (e.g., replace benzene with safer alternatives like acetonitrile) and purge oxygen to prevent side reactions .
- In Situ Monitoring : Use HPLC or ReactIR to track intermediate formation and optimize reaction time. For instance, over-stirring beyond 3 hours may degrade sensitive amide bonds .
- Statistical Design : Apply Taguchi or Response Surface Methodology (RSM) to identify critical factors (e.g., temperature > solvent choice in acylation steps) .
Q. What in vitro assays are suitable for evaluating the compound’s pharmacological potential?
- Methodological Answer :
- Anti-inflammatory Activity : Measure COX-1/COX-2 inhibition via ELISA, using indomethacin as a positive control. IC₅₀ values <10 µM indicate high potency .
- Anticancer Screening : Perform MTT assays on cancer cell lines (e.g., MCF-7 for breast cancer) with dose ranges of 1–100 µM. Compare to cisplatin for baseline cytotoxicity .
- Antibacterial Testing : Use broth microdilution (MIC) against S. aureus and E. coli, noting synergies with β-lactam antibiotics .
Methodological Challenges and Solutions
Q. How to address low solubility of this compound in aqueous assays?
- Solution :
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based encapsulation to enhance solubility without denaturing proteins.
- Prodrug Design : Introduce ester groups (e.g., methyl ester) hydrolyzed in vivo to the active carboxylic acid form .
Q. What crystallographic techniques elucidate polymorphism in this compound?
- Solution :
- Powder XRD : Compare diffraction patterns of recrystallized batches (e.g., from ethanol vs. acetone) to detect polymorphic forms.
- Thermal Analysis : DSC/TGA identifies melting point variations (>5°C differences suggest distinct crystal lattices) .
Data Reporting Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
